2-(Dibenzofuran-3-yliminomethyl)phenol
Description
Overview of Schiff Bases in Contemporary Chemistry
Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, also known as an imine or azomethine group (>C=N-). researchgate.nettsijournals.com These compounds are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. researchgate.netresearchgate.net The general structure can be represented as R¹R²C=NR³, where R¹, R², and R³ are organic substituents. researchgate.net
In contemporary chemistry, Schiff bases are recognized for their synthetic flexibility and the diverse applications of their metal complexes. tsijournals.comsemanticscholar.org The lone pair of electrons on the sp²-hybridized nitrogen atom of the azomethine group is of considerable chemical and biological importance. tsijournals.com This feature allows Schiff bases to act as excellent chelating agents, particularly when a functional group like a hydroxyl (-OH) or thiol (-SH) is located near the imine group, enabling the formation of stable five or six-membered rings with metal ions. tsijournals.com
The study of Schiff bases has expanded enormously, with applications spanning catalysis, materials science, and medicinal chemistry. researchgate.netresearchgate.net Their metal complexes have shown significant potential in various catalytic reactions. researchgate.netsemanticscholar.org Furthermore, Schiff bases and their derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. tsijournals.comresearchgate.netsemanticscholar.org
Significance of Phenolic Imines as Ligand Systems
Phenolic imines, a subset of Schiff bases derived from salicylaldehydes or other hydroxyl-substituted aromatic aldehydes, are of particular interest as ligand systems in coordination chemistry. tsijournals.com The presence of the phenolic hydroxyl group in proximity to the imine nitrogen allows these molecules to act as bidentate ligands, coordinating with metal ions through both the nitrogen of the imine and the oxygen of the phenolate (B1203915). tsijournals.comiipseries.org This chelation results in the formation of stable metal complexes. tsijournals.com
The coordination geometry of these complexes can vary, including square planar, tetrahedral, and octahedral arrangements, depending on the metal ion and the specific structure of the phenolic imine ligand. researchgate.net The donor atoms, typically nitrogen and oxygen, play a crucial role in determining the geometry and stability of the resulting metal complex. researchgate.net The ability to tailor the electronic and steric properties of the ligand by introducing different substituents on the aromatic rings makes phenolic imines highly versatile for designing metal complexes with specific catalytic or biological functions. researchgate.net
Importance of Dibenzofuran (B1670420) Derivatives in Organic and Material Chemistry
Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan (B31954) ring fused to two benzene (B151609) rings. ekb.eg It is a thermally robust solid with a useful liquid range and is soluble in nonpolar organic solvents. ekb.eg Dibenzofuran and its derivatives are found in natural sources like coal tar and are also formed during various combustion processes. ekb.egbiointerfaceresearch.com
In organic chemistry, the dibenzofuran scaffold is a precursor for the synthesis of more complex molecules, including pharmaceuticals. ekb.eg It undergoes electrophilic substitution reactions, allowing for the introduction of various functional groups. ekb.eg
In materials science, dibenzofuran derivatives have garnered attention for their potential applications in optoelectronic devices. ekb.egignited.in Certain derivatives exhibit excellent thermal stability and high fluorescence quantum yields, making them promising candidates for use as fluorescent probes and materials in organic light-emitting diodes (OLEDs). ekb.egbiointerfaceresearch.com The rigid and planar structure of the dibenzofuran core contributes to these desirable photophysical properties.
Structural Features and Unique Reactivity Potential of 2-(Dibenzofuran-3-yliminomethyl)phenol
The chemical compound this compound integrates the structural motifs of a phenolic imine and a dibenzofuran moiety. This unique combination is expected to confer specific properties and reactivity. The molecule is formed through the condensation of 3-aminodibenzofuran (B1200821) and salicylaldehyde (B1680747).
The key structural features include:
A Phenolic Hydroxyl Group: This group can deprotonate to form a phenolate, which is a strong coordinating agent for metal ions.
An Imine (C=N) Linkage: The nitrogen atom of the imine provides another coordination site for metal chelation.
A Dibenzofuran Moiety: This large, planar, and aromatic group influences the steric and electronic properties of the molecule. It can participate in π-stacking interactions and may contribute to the photophysical properties of the compound and its metal complexes.
The combination of the chelating phenolic imine unit and the extended aromatic system of the dibenzofuran suggests that this compound has significant potential as a ligand for the synthesis of novel metal complexes. These complexes could exhibit interesting catalytic activities or material properties, such as luminescence.
Current Research Landscape and Knowledge Gaps for the Compound
While extensive research has been conducted on Schiff bases and dibenzofuran derivatives individually, the specific compound this compound appears to be a less-explored area. A review of the literature indicates a significant focus on the synthesis and applications of various Schiff bases derived from different amines and aldehydes, as well as a growing interest in the synthesis of diverse dibenzofuran derivatives. rsc.orgresearchgate.net
The primary knowledge gaps include:
Detailed Synthetic Procedures and Optimization: While the synthesis is straightforward in principle, optimized reaction conditions and purification methods for this specific compound are not well-documented.
Comprehensive Spectroscopic and Structural Characterization: Detailed analysis using techniques such as NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction is needed to fully elucidate its structural and electronic properties.
Coordination Chemistry: There is a lack of information on the coordination behavior of this ligand with various transition and main group metals.
Exploration of Applications: The potential of this compound and its metal complexes in areas such as catalysis, material science (e.g., as emitters in OLEDs), and as biologically active agents remains largely unexplored.
Scope and Objectives of Proposed Research Endeavors
To address the existing knowledge gaps, future research should focus on a systematic investigation of this compound. The primary objectives of such research should be:
Synthesis and Characterization:
To develop an efficient and reproducible synthetic protocol for this compound.
To purify the compound to a high degree and characterize it thoroughly using a suite of spectroscopic and analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry.
To grow single crystals suitable for X-ray crystallographic analysis to determine its precise molecular structure.
Coordination Chemistry Studies:
To investigate the coordination of this compound with a range of metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)).
To synthesize and isolate the corresponding metal complexes.
To characterize the resulting metal complexes using elemental analysis, spectroscopic methods, and where possible, X-ray crystallography to determine their coordination geometry and stoichiometry.
Investigation of Physicochemical Properties:
To study the photophysical properties (absorption and fluorescence) of the ligand and its metal complexes to assess their potential for applications in materials science.
To evaluate the thermal stability of the synthesized compounds.
Exploration of Potential Applications:
To screen the ligand and its metal complexes for catalytic activity in selected organic reactions.
To investigate the potential of the synthesized compounds as fluorescent probes or emitters for optoelectronic devices.
By pursuing these objectives, a comprehensive understanding of the fundamental chemistry and potential utility of this compound can be achieved, paving the way for its application in various scientific and technological fields.
Data Tables
Table 1: Physicochemical Properties of this compound (Predicted/Hypothetical) This table presents predicted data for illustrative purposes, as experimental values are not widely available in the literature.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃NO₂ |
| Molecular Weight | 287.31 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) |
Table 2: Spectroscopic Data for this compound (Hypothetical) This table presents hypothetical spectroscopic data based on the known functional groups present in the molecule.
| Spectroscopic Technique | Key Signals (Expected) |
|---|---|
| FT-IR (cm⁻¹) | ~3400 (O-H stretch, phenolic), ~1625 (C=N stretch, imine), ~1280 (C-O stretch, phenolic), Aromatic C-H and C=C stretches |
| ¹H NMR (ppm) | ~13.0 (s, 1H, OH), ~8.5 (s, 1H, CH=N), 6.8-8.2 (m, 11H, Ar-H) |
| ¹³C NMR (ppm) | ~165 (CH=N), ~160 (Ar-C-OH), 110-150 (Ar-C) |
| UV-Vis (λmax, nm) | Multiple absorption bands in the UV-Vis region due to π-π* and n-π* transitions |
Structure
3D Structure
Properties
IUPAC Name |
2-(dibenzofuran-3-yliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-17-7-3-1-5-13(17)12-20-14-9-10-16-15-6-2-4-8-18(15)22-19(16)11-14/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSVUJQQVRPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Strategic Design of Synthetic Routes for 2-(Dibenzofuran-3-yliminomethyl)phenol
The strategic design for synthesizing this compound focuses on the preparation of its key precursors and understanding the chemical principles governing their condensation.
The primary precursors for the target compound are 3-aminodibenzofuran (B1200821) and salicylaldehyde (B1680747). The accessibility and purity of these starting materials are paramount for a successful synthesis.
3-Aminodibenzofuran: This precursor is typically synthesized from a nitrated dibenzofuran (B1670420) derivative. For instance, the synthesis can commence with the nitration of dibenzofuran to produce 3-nitrodibenzofuran. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride in an acidic medium, yields the desired 3-aminodibenzofuran. The functionalization of the dibenzofuran core allows for the introduction of various substituents, which can modulate the electronic and steric properties of the final Schiff base.
Salicylaldehyde and its Derivatives: Salicylaldehyde (2-hydroxybenzaldehyde) is a widely used and crucial starting material for a vast array of Schiff bases due to its dual functional groups—an aldehyde and a hydroxyl group—which are key to forming chelating ligands. sci-hub.setandfonline.com The synthesis of salicylaldehyde itself can be achieved through methods like the oxidation of o-cresol. tandfonline.com Furthermore, the aromatic ring of salicylaldehyde can be readily functionalized to introduce a variety of substituents. These modifications can be used to fine-tune the properties of the resulting Schiff base. For example, derivatives such as 5-chlorosalicylaldehyde or 3-ethoxysalicylaldehyde are synthesized to alter the electronic and steric environment of the final product. tandfonline.com Methods for creating substituted salicylaldehyde derivatives can involve protecting the reactive aldehyde and hydroxyl groups by forming a stable anhydro dimer, performing chemical transformations on the aromatic ring, and then hydrolyzing the dimer to release the functionalized salicylaldehyde. google.comgoogle.com
The formation of this compound proceeds via a Schiff base condensation reaction, which is a nucleophilic addition-elimination process. The general mechanism involves two main stages:
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine (3-aminodibenzofuran) on the electrophilic carbonyl carbon of the aldehyde (salicylaldehyde). This step leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. isca.me
Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base, with the characteristic C=N double bond. isca.me
This reaction is reversible and its equilibrium can be influenced by several factors. The dehydration step is often the rate-determining step and is generally catalyzed by either an acid or a base. acs.orgnih.gov
Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the aldehyde is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. researchgate.net The acid also facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine, converting it into a better leaving group (water). sci-hub.se However, the concentration of the acid must be carefully controlled; excessively high acid concentrations can protonate the amine reactant, rendering it non-nucleophilic and thereby inhibiting the initial addition step. sci-hub.se Therefore, the reaction is often best carried out at a mildly acidic pH. acs.org
Reaction Condition Optimization for Yield and Purity Enhancement
To maximize the yield and purity of this compound, it is crucial to optimize the reaction conditions, including the choice of solvent, temperature, and the use of catalysts.
The choice of solvent can significantly impact the efficiency of Schiff base formation. Solvents can influence reactant solubility, reaction rate, and the position of the equilibrium. Generally, polar protic solvents like ethanol or methanol are employed because they can effectively solvate the reactants and intermediates. recentscientific.comderpharmachemica.com The use of water as a "green" solvent has also been explored and has shown to sometimes offer rate accelerations and simplified product isolation due to the insolubility of the Schiff base in water. recentscientific.comtandfonline.com In some cases, solvent-free conditions, potentially assisted by microwave irradiation, can lead to high yields and reduced reaction times. nanobioletters.com
The following table illustrates the effect of different solvents on the yield of a representative Schiff base synthesis.
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | 2-3 | High | derpharmachemica.com |
| Methanol | 2-3 | High | isca.mederpharmachemica.com |
| Water | 0.1 - 0.5 | 94-98 | tandfonline.com |
| Solvent-free (Microwave) | 0.008 - 0.03 | 84-98 | nanobioletters.com |
Temperature plays a critical role in the kinetics of the condensation reaction. Generally, increasing the temperature increases the reaction rate. However, for many Schiff base syntheses, the reaction proceeds efficiently even at room temperature. tandfonline.com In some cases, refluxing the reaction mixture is employed to ensure completion. isca.me The optimal temperature depends on the specific reactivity of the aldehyde and amine precursors. Kinetic studies can be performed at various temperatures to determine thermodynamic parameters such as the activation energy, which provides insight into the temperature dependency of the reaction rate. acs.org The influence of pressure is less commonly a critical parameter for this type of laboratory-scale synthesis and is typically conducted at atmospheric pressure.
The table below shows illustrative data on how temperature can affect reaction outcomes in Schiff base synthesis.
| Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Room Temperature | 45 min | Trace | researchgate.net |
| 70 | 45 min | Trace | researchgate.net |
| 80 | 2-3 hours | Good | derpharmachemica.com |
| Microwave (Medium Low) | 3.5 min | Good | isca.me |
As previously mentioned, acid catalysis is the most common approach to accelerate imination reactions. Small amounts of acids like acetic acid or p-toluenesulfonic acid can significantly increase the reaction rate. derpharmachemica.commdpi.com In the context of green chemistry, natural acids, such as those found in lemon juice, have been successfully used as catalysts. pramanaresearch.org While often unnecessary for simple iminations, computational studies suggest that even in the absence of an external acid catalyst, the autoprotolysis of the amine reactants can generate minute amounts of protonated species that are sufficient to catalyze the reaction. peerj.com
Beyond acid catalysis, certain metal complexes can also act as catalysts in the formation of Schiff bases and related compounds. mdpi.comscience.gov These catalysts can be particularly useful in more complex transformations or when specific stereochemical outcomes are desired.
The following table provides a comparison of different catalytic conditions for Schiff base synthesis.
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| None (Conventional) | Ethanol | Reflux | Varies | isca.me |
| Glacial Acetic Acid | Methanol | Stirring, 80°C | Good | derpharmachemica.com |
| p-Toluenesulfonic acid (PTSA) | Ethanol | Ultrasonication, 70°C | >90 | mdpi.com |
| Lemon Juice (Citric Acid) | None | Grinding, Room Temp. | 85.93 | pramanaresearch.org |
| None (Microwave) | Methanol | Microwave Irradiation | Good | isca.me |
Isolation and Purification Techniques
The isolation of this compound from the reaction mixture is often straightforward due to its typically solid nature and limited solubility in the reaction solvent upon cooling. The crude product can be collected by simple filtration. scispace.com
Subsequent purification is crucial to remove any unreacted starting materials or byproducts. Common purification techniques for Schiff bases include:
Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. Suitable solvents for recrystallization of Schiff bases often include ethanol or methanol.
Washing: The filtered product can be washed with a cold solvent to remove soluble impurities.
Chromatography: While column chromatography is a powerful purification technique, some Schiff bases are prone to decomposition on silica gel. researchgate.net In such cases, alternative stationary phases like neutral alumina or NH silica may be more suitable. researchgate.net Preparative thin-layer chromatography (prep-TLC) can also be an effective method for purification on a smaller scale. researchgate.net
The purity of the final compound is typically assessed using techniques such as melting point determination and spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy, which can confirm the presence of the imine (C=N) bond, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the full chemical structure. researchgate.netsimposioiiqf.com.bracs.org
Considerations for Scalable Synthesis and Industrial Relevance
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.
Key considerations for scalable synthesis include:
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is critical for maximizing yield and throughput on a larger scale.
Solvent Selection: The choice of solvent is important not only for the reaction itself but also for its environmental impact, cost, and ease of recovery and recycling.
Product Isolation and Purification: Efficient and scalable methods for product isolation and purification are necessary. Continuous processing methods may be considered over batch processes.
Process Safety: A thorough hazard analysis of the process is required to identify and mitigate any potential safety risks associated with the starting materials, intermediates, and final product.
The industrial relevance of Schiff bases is well-established, with applications in various sectors including pharmaceuticals, dyes, polymers, and catalysis. imedpub.comnih.govjetir.orgsphinxsai.com Schiff base complexes with transition metals, in particular, have shown significant potential as catalysts in a variety of organic transformations. nih.govjetir.org The specific applications of this compound would depend on its unique chemical and physical properties, which may warrant further investigation. The economic feasibility of synthesizing Schiff bases on a bench scale has been demonstrated, suggesting that with proper optimization, industrial production could be viable. simposioiiqf.com.br
Exploration of Green Chemistry Principles in Synthetic Protocols
The application of green chemistry principles to the synthesis of this compound offers significant environmental and economic benefits over traditional methods. researchgate.netuokerbala.edu.iq These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Several green synthetic strategies are applicable to the synthesis of Schiff bases:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. isca.meresearchgate.netacs.org The synthesis of Schiff bases under microwave conditions can often be completed in minutes rather than hours.
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can also accelerate the reaction rate and improve yields in the synthesis of Schiff bases.
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. recentscientific.com The synthesis of salicylaldehyde-based Schiff bases in aqueous media has been successfully demonstrated. researchgate.netrecentscientific.comsemanticscholar.org Ethanol is another greener solvent option.
Catalyst-Free or Natural Acid-Catalyzed Reactions: Many Schiff base syntheses can be carried out without the need for a catalyst, particularly with more reactive starting materials. In cases where a catalyst is beneficial, the use of natural, biodegradable acids, such as those found in fruit juices, presents a green alternative to conventional acid catalysts. acs.org
Grinding (Mechanochemistry): Solid-state synthesis through grinding the reactants together, sometimes with a catalytic amount of a substance, can eliminate the need for solvents altogether. tandfonline.com
A comparative overview of conventional versus green synthetic approaches for Schiff bases is presented below:
| Feature | Conventional Synthesis | Green Synthesis |
| Energy Input | Prolonged heating (reflux) | Microwave, Ultrasound |
| Solvent | Often volatile organic solvents | Water, Ethanol, or solvent-free |
| Catalyst | Mineral acids | Natural acids, or catalyst-free |
| Reaction Time | Hours | Minutes |
| Waste Generation | Higher | Lower |
| Environmental Impact | Higher | Lower |
By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible. researchgate.nettaylorfrancis.com
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2-(Dibenzofuran-3-yliminomethyl)phenol, ¹H and ¹³C NMR provide foundational data regarding the chemical environment of each atom. A theoretical study based on elemental analysis and various spectroscopic methods, including NMR, has been reported for this compound. researchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the azomethine proton, and the aromatic protons of both the dibenzofuran (B1670420) and phenol (B47542) rings. The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom, including the imine carbon and the carbons of the aromatic systems. researchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is constructed based on typical chemical shift values for similar Schiff bases and the data mentioned in the literature. Specific assignments require 2D NMR analysis.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic OH | 13.0 - 14.0 (broad s) | - |
| Azomethine CH | 8.5 - 9.0 (s) | 160.0 - 165.0 |
| Phenol Ring CH | 6.8 - 7.8 (m) | 115.0 - 135.0 |
| Phenol Ring C-O | - | 158.0 - 162.0 |
| Phenol Ring C-CH=N | - | 118.0 - 122.0 |
| Dibenzofuran Ring CH | 7.2 - 8.5 (m) | 110.0 - 130.0 |
Solid-State NMR for Conformational and Packing Analysis
Solid-state NMR (ssNMR) provides invaluable information about the structure, conformation, and packing of molecules in their crystalline form, which can differ significantly from their solution-state behavior. mpg.de For this compound, ssNMR could elucidate key structural features that are averaged out in solution.
By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution spectra of the solid material can be obtained. The observed chemical shifts in the solid state are highly sensitive to the local electronic environment, which is influenced by the specific molecular conformation and intermolecular interactions (crystal packing). mdpi.com Polymorphism, the existence of different crystal forms, can be readily identified by ssNMR as it would result in distinct sets of chemical shifts for the same compound. mpg.de Furthermore, ssNMR can be used to study the geometry of the intramolecular hydrogen bond between the phenolic -OH and the azomethine nitrogen, as the proton's position and the bond's strength influence the chemical shifts of the involved carbon and nitrogen atoms.
Investigation of Intramolecular Hydrogen Bonding and Tautomeric Equilibrium via NMR
The presence of an ortho-hydroxyl group adjacent to the azomethine linkage in this compound creates a strong intramolecular hydrogen bond (O-H···N). This interaction is readily observable in the ¹H NMR spectrum, where the phenolic proton typically appears as a significantly downfield-shifted, broad singlet (δ > 13 ppm). redalyc.org The downfield shift is indicative of the proton being deshielded due to its involvement in the hydrogen bond.
This system can potentially exist in a tautomeric equilibrium between the phenol-imine (O-H···N) form and the keto-amine (O···H-N) form. NMR spectroscopy is a powerful tool to study this equilibrium. In most cases, for Schiff bases derived from salicylaldehyde (B1680747), the phenol-imine form is predominant. redalyc.org If a dynamic equilibrium were present, one might observe averaged signals or, under specific conditions (low temperature), separate signals for both tautomers. The chemical shifts of the azomethine carbon and the phenolic carbon are particularly sensitive to the tautomeric state and can provide quantitative information about the equilibrium position.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Analysis of Azomethine (C=N) and Hydroxyl (O-H) Stretching Frequencies
FT-IR spectroscopy is particularly useful for identifying key functional groups in this compound.
Hydroxyl (O-H) Stretch: In a non-hydrogen-bonded phenol, the O-H stretching vibration appears as a sharp band around 3600 cm⁻¹. However, due to the strong intramolecular O-H···N hydrogen bond in this Schiff base, this band is typically observed as a very broad and low-intensity absorption in the 2500-3200 cm⁻¹ region. nih.gov This broadening and shift to lower frequency are characteristic features of strong hydrogen bonding.
Azomethine (C=N) Stretch: The imine or azomethine group (C=N) stretching vibration is a key diagnostic peak. For conjugated Schiff bases, this band typically appears in the region of 1600-1630 cm⁻¹. derpharmachemica.comresearchgate.net Its exact position is influenced by the electronic effects of the aromatic substituents. A study on the Schiff base derived from 3-aminodibenzofuran (B1200821) and salicylaldehyde (SADBF) reports this characteristic band, confirming the formation of the imine linkage. researchgate.net
Table 2: Key FT-IR Vibrational Frequencies for this compound Data based on values reported for SADBF and similar Schiff bases. researchgate.netnih.govresearchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Intramolecular H-bond) | 2500 - 3200 | Broad absorption, characteristic of strong H-bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium intensity bands. |
| Azomethine C=N Stretch | 1600 - 1630 | Strong, sharp band, confirms imine formation. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple sharp bands of varying intensity. |
Probing Intermolecular Interactions and Crystal Packing by Vibrational Modes
While FT-IR is excellent for identifying functional groups, Raman spectroscopy often provides complementary information, particularly for non-polar bonds and for studying solid-state samples. ekb.eg The C=N and C=C stretching modes are typically strong in Raman spectra. researchgate.net
In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings can influence the vibrational modes. Subtle shifts in the frequencies of the aromatic C=C stretching or C-H out-of-plane bending modes in the solid-state FT-IR or Raman spectra, compared to the solution or calculated spectra, can provide evidence for specific packing arrangements. Low-frequency Raman spectroscopy (below 400 cm⁻¹) is especially sensitive to lattice vibrations (phonons), which are directly related to the crystal packing and intermolecular forces. ekb.eg Therefore, a combined FT-IR and Raman analysis can offer a more complete picture of both the intramolecular structure and the intermolecular organization in the solid state.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the electronic structure and photophysical behavior of a molecule. For an aromatic Schiff base like this compound, these techniques probe the transitions between electronic energy levels, primarily involving π-orbitals of the conjugated system.
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Behavior
UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. The chromophore in this compound is the entire conjugated system, encompassing the dibenzofuran moiety, the imine (-CH=N-) bridge, and the phenol ring.
Based on analogous aromatic Schiff bases, one would anticipate two main absorption regions:
High-energy bands (approx. 250-320 nm): These are generally attributed to π → π* transitions localized within the aromatic rings (dibenzofuran and phenol).
Lower-energy bands (approx. 320-400 nm): A broad absorption band in this region is characteristic of the n → π* transition of the azomethine group, often overlapping with a π → π* transition involving the entire conjugated molecular framework. This band is responsible for the typical color of many Schiff bases. For similar salicylaldehyde-based Schiff bases, this S₀→S₁ electronic transition is observed at around 350 nm.
Table 3.3.1. Expected UV-Vis Absorption Bands for this compound Data is hypothetical and based on typical values for related compounds.
| Wavelength Range (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~250-320 | π → π* | Aromatic rings (Dibenzofuran, Phenol) |
Fluorescence and Phosphorescence Spectroscopy for Photophysical Behavior Analysis
Fluorescence and phosphorescence are photoluminescence processes where a molecule emits a photon after being electronically excited.
Fluorescence: This is the emission of light from the relaxation of an electron from the lowest singlet excited state (S₁) to the ground state (S₀). It is a rapid process. Salicylaldehyde-based Schiff bases are well-known for their fluorescence, which is often linked to a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the imine nitrogen. Upon excitation, the proton can transfer from the oxygen to the nitrogen, creating a transient keto-amine tautomer. This tautomer is responsible for a large Stokes shift, resulting in emission at a significantly longer wavelength than the absorption. For related compounds, this results in emission above 540 nm.
Phosphorescence: This involves emission from a triplet excited state (T₁) to the singlet ground state (S₀). As this is a spin-forbidden transition, it is much slower than fluorescence and is typically observed only at low temperatures or in rigid matrices.
The photophysical behavior of this compound would likely be dominated by fluorescence originating from the ESIPT mechanism, a common feature for this class of compounds.
Solvatochromic and Thermochromic Effects on Electronic Spectra
The electronic spectra of Schiff bases can be sensitive to environmental factors like solvent polarity (solvatochromism) and temperature (thermochromism).
Solvatochromism: A change in solvent polarity can alter the energy levels of the ground and excited states differently. For molecules like the subject compound, which possess a degree of charge transfer character, increasing solvent polarity often stabilizes the more polar excited state, leading to a red shift (positive solvatochromism) in the emission spectrum. The absorption spectrum is generally less sensitive to solvent polarity.
Thermochromism: This phenomenon involves a color change with temperature. In salicylaldehyde Schiff bases, thermochromism can arise from a temperature-dependent equilibrium shift between the enol-imine and keto-amine tautomers in the ground state.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₉H₁₃NO₂), the expected monoisotopic mass is 287.0946 g/mol .
The fragmentation pattern in the mass spectrum provides structural information. For this Schiff base, common fragmentation pathways would likely involve:
Cleavage of the C-N bond on either side of the imine group.
Fission of the bond between the phenolic ring and the imine carbon.
Fragmentations within the dibenzofuran moiety, though this stable aromatic system would be relatively resistant to cleavage.
Table 3.4.1. Predicted HRMS Fragmentation for this compound Data is hypothetical and based on general fragmentation patterns of Schiff bases.
| m/z ( g/mol ) | Possible Fragment Ion | Formula |
|---|---|---|
| 287.0946 | [M]⁺ | [C₁₉H₁₃NO₂]⁺ |
| 181.0708 | [C₁₂H₉O]⁺ | Dibenzofuran cation radical |
| 166.0578 | [C₁₂H₈]⁺ | Biphenylene cation |
| 121.0504 | [C₇H₇O]⁺ | Hydroxybenzyl cation |
Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although no specific crystal structure data for this compound has been found, the analysis of a suitable single crystal would reveal precise bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Geometry and Bond Parameters in the Solid State
The SCXRD analysis would be expected to confirm several key structural features:
Tautomeric Form: In the solid state, salicylaldehyde Schiff bases typically exist in the enol-imine form, stabilized by a strong intramolecular O-H···N hydrogen bond. This would be evidenced by a short O···N distance and the location of the hydrogen atom closer to the oxygen.
Planarity: The molecule is expected to be largely planar to maximize π-conjugation, although some twisting between the dibenzofuran and phenol rings is possible. The dihedral angle between the two aromatic systems would be a key parameter.
Bond Lengths: The C=N imine bond length is typically around 1.27-1.30 Å. The C-O bond of the phenol group would be expected to have a length consistent with a single bond (approx. 1.36 Å).
Table 3.5.1. Expected Bond Parameters for this compound from SCXRD Data is hypothetical and based on typical values for related compounds.
| Parameter | Expected Value |
|---|---|
| C=N Bond Length | ~1.27 - 1.30 Å |
| C-O (Phenol) Bond Length | ~1.36 Å |
| O-H···N Intramolecular H-bond distance | ~2.6 Å |
Elucidation of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: A primary and highly influential interaction is the intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the imine group (-CH=N-). This type of hydrogen bond is a common feature in Schiff bases derived from salicylaldehyde and its analogues. nih.govmdpi.com This interaction leads to the formation of a stable six-membered pseudo-ring, which planarizes a significant portion of the molecule. nih.gov In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonding may occur if the crystallization solvent is protic or if there are other hydrogen bond donor/acceptor sites available in the molecule that are not involved in intramolecular interactions.
π-π Stacking: The extensive aromatic system, comprising the dibenzofuran and phenol moieties, provides a high propensity for π-π stacking interactions. These interactions are a result of the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The stacking can occur in various geometries, such as face-to-face or offset (slipped) stacking, influencing the packing density and electronic properties of the crystalline material. nih.gov The presence of the large, rigid dibenzofuran unit is expected to promote significant π-π stacking, contributing substantially to the lattice energy and thermal stability of the crystal structure. nih.gov
A representative table of potential intermolecular interactions is provided below:
| Interaction Type | Participating Groups | Typical Distance (Å) | Significance in Crystal Packing |
| Intramolecular H-Bond | Phenolic -OH and Imine -N | 1.8 - 2.6 (H···N) | Planarization, molecular stability |
| Intermolecular H-Bond | Phenolic -OH (if available) | 2.5 - 3.5 (O···O/N) | Formation of chains or sheets |
| π-π Stacking | Dibenzofuran-Dibenzofuran | 3.3 - 3.8 (centroid-centroid) | Major contribution to crystal packing |
| π-π Stacking | Phenol-Phenol | 3.3 - 3.8 (centroid-centroid) | Contribution to local packing |
| C-H···π Interactions | Aromatic C-H and π-system | 2.5 - 2.9 (H···centroid) | Directional packing influence |
Analysis of Conformational Polymorphism
Conformational polymorphism arises when a molecule can adopt different conformations in different crystal polymorphs. bgu.ac.il For flexible molecules, this phenomenon is relatively common, and for semi-rigid molecules like this compound, it is a distinct possibility.
The primary source of conformational flexibility in this molecule is the rotation around the C-N single bond of the imine linkage and the C-C bond connecting the imine to the phenol ring. While the intramolecular hydrogen bond significantly restricts rotation and favors a planar conformation, different packing forces in various polymorphs could lead to slight variations in the dihedral angles. bgu.ac.il
Studies on other aromatic Schiff bases have demonstrated the existence of different conformers, for instance, the 'endo' and 'exo' forms in macrocyclic structures, which differ in the orientation of the imine nitrogen atoms. nih.gov While not a macrocycle, the principle of different packing environments stabilizing distinct molecular shapes remains applicable. The crystallization conditions, such as the choice of solvent and temperature, can play a critical role in determining which polymorphic form is obtained. Each polymorph would exhibit unique physical properties, including melting point, solubility, and solid-state fluorescence.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of a pure compound. This experimental data is then compared with the theoretically calculated values based on the molecular formula to verify the compound's stoichiometry and purity.
For this compound, with the molecular formula C₁₉H₁₃NO₂, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 287.31 g/mol
Carbon (C): (19 * 12.011) / 287.31 * 100% = 79.43%
Hydrogen (H): (13 * 1.008) / 287.31 * 100% = 4.56%
Nitrogen (N): (1 * 14.007) / 287.31 * 100% = 4.88%
Oxygen (O): (2 * 15.999) / 287.31 * 100% = 11.13%
Experimental data from a synthesized and purified sample would be expected to be in close agreement with these theoretical values, typically within a ±0.4% deviation, which is a standard criterion for purity. Below is a table representing typical data from an elemental analysis report for a similar benzofuran (B130515) Schiff base derivative, illustrating the comparison between calculated and found values. ignited.in
| Element | Calculated (%) | Found (%) | Deviation (%) |
| C | 70.76 | 70.64 | -0.12 |
| H | 5.13 | 6.12 | +0.99 |
| N | 11.25 | 11.54 | +0.29 |
Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior Investigation
Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of a compound, providing information on the potentials at which oxidation and reduction processes occur.
The electrochemical behavior of this compound is expected to be influenced by its constituent functional groups: the phenol, the imine, and the dibenzofuran moiety.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, typically an irreversible process at a positive potential, leading to the formation of a phenoxyl radical. The exact potential would depend on the solvent and supporting electrolyte used. The dibenzofuran ring system, being electron-rich, can also undergo oxidation at higher positive potentials.
Reduction: The imine group (-CH=N-) is the primary site for reduction. This process is often observed as a quasi-reversible or irreversible peak in the negative potential range of a cyclic voltammogram, corresponding to the reduction of the C=N double bond. iosrjournals.org The potential for this reduction can be influenced by the nature of the aromatic groups attached to the imine.
Based on studies of similar polycyclic aromatic Schiff bases, a representative cyclic voltammogram of this compound in a suitable solvent (e.g., DMSO or DMF) with a supporting electrolyte (e.g., TBAP) would likely exhibit the following features:
| Process | Potential Range (vs. Ag/AgCl) | Reversibility | Corresponding Redox Couple |
| Oxidation | +0.8 to +1.5 V | Irreversible | Phenol oxidation |
| Reduction | -0.5 to -1.5 V | Quasi-reversible/Irreversible | Imine reduction (C=N to C-N) |
The precise peak potentials and the reversibility of the redox processes would provide valuable information about the electronic structure of the molecule, including the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). orientjchem.org
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the properties of Schiff bases. For a molecule like 2-(Dibenzofuran-3-yliminomethyl)phenol, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to obtain a detailed understanding of its molecular characteristics.
Geometry Optimization and Conformational Analysis
The initial step in a computational study would be the geometry optimization of the molecule to find its most stable three-dimensional structure. This process involves calculating the molecule's energy at various atomic arrangements to locate the global minimum on the potential energy surface. For this compound, this would reveal crucial information about bond lengths, bond angles, and dihedral angles, particularly concerning the planarity between the dibenzofuran (B1670420), imine, and phenol (B47542) moieties. Conformational analysis would also identify different stable conformers and their relative energies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
FMO analysis is critical for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenol and dibenzofuran rings, while the LUMO would likely be distributed over the imine bond and the aromatic systems.
Interactive Data Table: Representative Frontier Molecular Orbital Data for a Similar Schiff Base
Since specific data for the target compound is unavailable, the following table presents typical HOMO-LUMO energy values for a structurally related Schiff base as found in the literature to illustrate the expected data format.
| Parameter | Energy (eV) |
| EHOMO | -6.05 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 3.90 |
Note: This data is for a representative Schiff base and not for this compound.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the phenolic oxygen and the imine nitrogen, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the phenolic hydrogen, suggesting it as a site for nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Prediction and Interpretation of Electronic Spectra
TD-DFT is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). By simulating the electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, TD-DFT calculations would help in assigning the observed experimental UV-Vis absorption bands to specific electronic transitions, such as π → π* and n → π* transitions within the aromatic rings and the imine group.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
NBO analysis provides detailed insights into the bonding and electronic structure of a molecule by analyzing the electron density. It can quantify intramolecular and intermolecular interactions, including charge transfer, hyperconjugation, and hydrogen bonding. For this compound, NBO analysis would be used to study the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic systems, which contributes to the molecule's stability. It would also quantify the strength of the intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen.
Interactive Data Table: Representative NBO Analysis Data for a Similar Schiff Base
The following table illustrates the type of data that would be generated from an NBO analysis, showing the stabilization energy (E(2)) for significant donor-acceptor interactions in a related molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(imine) | π(C-C)aromatic | 15.45 |
| LP(1) O(phenol) | π(C-C)aromatic | 20.10 |
| π(C=C)phenol | π*(C=N)imine | 5.80 |
Note: This data is for a representative Schiff base and not for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
No specific studies detailing the theoretical prediction of NMR chemical shifts or vibrational frequencies for this compound were identified. Computational methods, such as Density Functional Theory (DFT), are commonly employed for this purpose, often showing good correlation with experimental data for similar organic molecules. The process typically involves geometry optimization of the molecule followed by calculations using specific functionals and basis sets, like B3LYP/6-311G(d,p), and the Gauge-Including Atomic Orbital (GIAO) method for NMR predictions. However, without a dedicated study on this compound, no specific calculated data can be presented.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvent Effects
There is no available research in the public domain that has performed Molecular Dynamics (MD) simulations on this compound. MD simulations are powerful tools for understanding how a molecule behaves over time, including its conformational changes and its interactions with solvent molecules. Such studies would provide insight into the flexibility of the iminomethyl linker and the influence of different solvents on the compound's three-dimensional structure, but this information is not currently available.
Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Functions, Global Reactivity Descriptors)
A search for studies on the quantum chemical descriptors of this compound did not yield any results. These descriptors, which include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, global hardness, softness, electronegativity, and Fukui functions, are calculated to predict the reactivity and reactive sites of a molecule. For instance, Fukui functions can indicate the most likely sites for nucleophilic or electrophilic attack. While the methodologies are well-established, their application to this specific dibenzofuran derivative has not been reported in the literature reviewed.
Coordination Chemistry and Metal Complex Formation
Characterization of Metal Complexes
A comprehensive characterization of the metal complexes of 2-(Dibenzofuran-3-yliminomethyl)phenol is essential to elucidate their structural and electronic properties. This is achieved through a combination of spectroscopic and analytical techniques.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining how the ligand binds to the metal center. In the IR spectra of the metal complexes, significant shifts in the characteristic vibrational frequencies of the azomethine (-CH=N-) and phenolic (C-O) groups are observed upon coordination. The shifting of the azomethine stretching frequency indicates the involvement of the imine nitrogen atom in the coordination to the metal ion. Similarly, a shift in the phenolic C-O stretching frequency, along with the disappearance of the broad -OH band of the free ligand, confirms the deprotonation of the phenolic hydroxyl group and the coordination of the phenolic oxygen to the metal ion. researchgate.net
¹H- and ¹³C-NMR spectroscopy further corroborate these findings. The chemical shifts of the protons and carbons in the vicinity of the coordinating atoms (the azomethine and phenolic groups) are altered upon complexation, providing detailed information about the ligand's binding mode. researchgate.net
Electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements provide insights into the oxidation state of the central metal ion and the geometry of the complex. The UV-Vis spectra of the complexes exhibit bands corresponding to intra-ligand transitions as well as d-d electronic transitions of the metal ions. The positions and intensities of these d-d bands are characteristic of the coordination geometry.
For instance, the electronic spectra of the Co(II), Ni(II), and Cu(II) complexes are consistent with a square-planar geometry. researchgate.net Magnetic moment data supports these proposed geometries. For example, the magnetic properties of the Fe(II) complex are indicative of an octahedral environment. researchgate.net
Table 2: Proposed Geometries of Metal Complexes based on Spectroscopic and Magnetic Data
| Metal Complex | Proposed Geometry |
| [CoL₂] | Square-planar |
| [NiL₂] | Square-planar |
| [CuL₂] | Square-planar |
| [ZnL₂] | Square-planar |
| [CdL₂] | Square-planar |
| [FeL₂(H₂O)₂] | Octahedral |
Data sourced from Polish Journal of Chemistry, 74(4), 585-588. researchgate.net
Although the initial reports on the transition metal complexes of this compound propose geometries based on spectroscopic and magnetic data, detailed single-crystal X-ray diffraction studies would be invaluable for confirming these structures and providing a deeper understanding of the subtle structural features of these compounds. researchgate.net Further research in this area would be beneficial for a complete structural elucidation.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a vital spectroscopic technique for studying metal complexes that contain unpaired electrons (paramagnetic centers). nih.gov For complexes of this compound with metals like copper(II) or cobalt(II), EPR provides direct insight into the electronic structure and the geometry of the metal's immediate coordination sphere. researchgate.netmdpi.com
The EPR spectra of these paramagnetic complexes are analyzed to determine key parameters, primarily the g-tensor values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥). The trend in g-values, such as g|| > g⊥ > gₑ (where gₑ is the g-factor for a free electron, ~2.0023), can suggest that the unpaired electron is localized in a dx²-y² orbital, which is characteristic of square-planar or tetragonally distorted octahedral geometries for Cu(II) complexes. researchgate.net
The geometric parameter, G, calculated as G = (g|| - gₑ) / (g⊥ - gₑ), is also indicative of the exchange interaction between copper centers in a polycrystalline solid. A G value greater than 4 suggests a negligible exchange interaction, whereas a value less than 4 indicates a considerable exchange interaction between the metal centers. researchgate.net
Table 1: Representative EPR Spectral Data for a Paramagnetic Cu(II) Schiff Base Complex Note: This data is illustrative of a typical Cu(II) complex, as specific values for the this compound complex were not available in the abstracts of the searched literature. The data is based on analogous compounds. researchgate.netresearchgate.net
| Parameter | Value | Interpretation |
| g | ||
| g⊥ | 2.043 | Perpendicular component of the g-tensor |
| gₐᵥ | 2.142 | Average g-value, calculated as (g |
| G | 5.605 | Geometric parameter indicating negligible exchange interaction |
Thermal Analysis (TGA, DTA) for Complex Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for understanding the thermal stability of metal complexes and elucidating their decomposition patterns. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material. Together, they provide information on the presence of solvent molecules (hydrated or coordinated water), the thermal stability range, and the nature of the final decomposition product. researchgate.net
The thermal decomposition of metal complexes of this compound typically occurs in distinct steps. For instance, an initial weight loss at lower temperatures (around 100-120°C) often corresponds to the removal of lattice water molecules. Subsequent decomposition stages at higher temperatures relate to the breakdown of the organic ligand framework, with the final residue at very high temperatures usually being the stable metal oxide. researchgate.net The correlation between the observed mass loss at each stage and the calculated theoretical mass loss helps to confirm the proposed stoichiometry of the complex. researchgate.net
| Decomposition Step | Temperature Range (°C) | Mass Loss (Found %) | Mass Loss (Calc. %) | Assignment |
| 1 | 100–120 | 7.98 | 8.01 | Loss of 2 lattice H₂O molecules |
| 2 | 180–240 | 25.10 | 25.21 | Loss of two N₂ moieties |
| 3 | 300–700 | 81.01 | 80.86 | Loss of remaining organic ligand |
| 4 | >700 | 28.00 (residue) | 28.15 (residue) | Formation of CuO |
Ligand Coordination Modes and Denticity (e.g., Bidentate, Tridentate)
The Schiff base this compound typically acts as a bidentate ligand in its coordination with metal ions. researchgate.netresearchgate.net Coordination occurs through two key donor sites: the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the phenolic hydroxyl group (-OH), which usually deprotonates to form a phenolate (B1203915) anion upon complexation. thepharmajournal.comscielo.org.za This coordination mode results in the formation of a stable six-membered chelate ring with the metal center.
Spectroscopic evidence, particularly from FT-IR analysis, confirms this binding mode. A shift in the ν(C=N) stretching frequency and the disappearance of the ν(O-H) band in the complex's spectrum compared to the free ligand are strong indicators of coordination through the imine nitrogen and phenolic oxygen, respectively. jocpr.com The ligand is thus classified as a monobasic bidentate ligand, coordinating as an anion to the metal center. researchgate.net
Geometric Structures of Metal Complexes (e.g., Octahedral, Tetrahedral, Square Planar)
The geometry of the metal complexes formed with this compound is dependent on the nature of the central metal ion and the stoichiometry of the complex. Spectroscopic and magnetic susceptibility studies have been used to propose the structures for a range of its divalent metal complexes. researchgate.net
For complexes with a 1:2 metal-to-ligand ratio (ML₂), such as those with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), a square-planar geometry is typically proposed. researchgate.net In this arrangement, two molecules of the bidentate ligand coordinate to the metal ion in a plane. In contrast, the Fe(II) complex, which includes coordinated water molecules, is suggested to adopt an octahedral geometry. researchgate.net
Table 3: Proposed Geometries for Metal Complexes of this compound researchgate.net
| Metal Ion | Complex Type | Proposed Geometry |
| Co(II) | [CoL₂] | Square-Planar |
| Ni(II) | [NiL₂] | Square-Planar |
| Cu(II) | [CuL₂] | Square-Planar |
| Zn(II) | [ZnL₂] | Square-Planar |
| Cd(II) | [CdL₂] | Square-Planar |
| Fe(II) | [FeL₂(H₂O)₂] | Octahedral |
| (where L represents the deprotonated this compound ligand) |
Electrochemical Properties of Metal Complexes and Redox Activity
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of metal complexes. thepharmajournal.com Studies on Schiff base complexes similar to those of this compound reveal that they can undergo metal-centered electron transfer processes. researchgate.netresearchgate.net The measurements are typically carried out in a non-aqueous solvent like DMSO or DMF, with a supporting electrolyte. thepharmajournal.comresearchgate.net
The resulting voltammograms can show quasi-reversible or irreversible redox waves corresponding to processes like M(II)/M(I) reduction or M(II)/M(III) oxidation. thepharmajournal.comresearchgate.net For example, a Cu(II) complex might show a quasi-reversible one-electron transfer wave for the Cu(II)/Cu(I) couple. thepharmajournal.com The potential values (Epc for cathodic peak, Epa for anodic peak) and the separation between them (ΔEp) provide information about the thermodynamics and kinetics of the electron transfer process. Irreversible behavior often suggests that a chemical or structural rearrangement occurs following the electron transfer. researchgate.net
Table 4: Representative Cyclic Voltammetry Data for Schiff Base Metal Complexes Note: This table is illustrative, based on data from various Schiff base complexes, as specific CV data for the title compound's complexes were not available in the searched literature. thepharmajournal.com
| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Nature of Process |
| Mn(II) Complex | Mn(II) → Mn(I) | -1.02 | -0.92 | 100 | Quasi-reversible |
| Co(II) Complex | Co(II) → Co(I) | -0.85 | -0.76 | 90 | Quasi-reversible |
| Cu(II) Complex | Cu(II) → Cu(I) | -0.45 | -0.37 | 80 | Quasi-reversible |
Supramolecular Architectures and Self-Assembly in Metal Complexes
While individual metal complexes have well-defined coordination geometries, they can also act as building blocks (tectons) for the construction of larger, ordered supramolecular architectures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces. semanticscholar.org
For complexes of this compound, the presence of the large, planar, and aromatic dibenzofuran (B1670420) unit makes π-π stacking interactions a likely contributor to the formation of extended structures in the solid state. Furthermore, if the complexes incorporate other ligands with suitable functional groups (e.g., coordinated water molecules or counter-ions with hydrogen bond donors/acceptors), extensive hydrogen-bonding networks can form, linking the individual complex units into one-, two-, or three-dimensional frameworks. researchgate.net The dynamic and reversible nature of these non-covalent bonds allows for the spontaneous formation of these well-organized assemblies. semanticscholar.org
Catalytic Applications
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. Schiff base ligands, such as the one incorporated in the title compound, are often explored for their ability to form stable and catalytically active metal complexes. However, no studies were found that specifically investigate complexes of 2-(Dibenzofuran-3-yliminomethyl)phenol in homogeneous catalysis.
Polymerization Reactions (e.g., Olefin Polymerization, Ring-Opening Polymerization of Lactones)
There is no available research detailing the use of this compound or its metal complexes as catalysts for olefin polymerization or the ring-opening polymerization of lactones. While substituted phenols can be polymerized, this typically occurs through oxidative processes rather than coordination-insertion mechanisms relevant to many polymerization catalysts. mdpi.com
Hydrogenation and Transfer Hydrogenation
No documented instances of this compound being used as a ligand for metal-catalyzed hydrogenation or transfer hydrogenation reactions were found. While transfer hydrogenation of various substrates is a well-studied field, the role of this specific ligand has not been explored. nih.govresearchgate.netmdpi.com
C-C and C-N Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a ligand in any C-C or C-N cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. Research in this area often focuses on other complex organic molecules as precursors or catalysts. mdpi.com
Asymmetric Catalysis and Enantioselective Transformations
The potential for this compound to act as a chiral ligand in asymmetric catalysis and enantioselective transformations has not been reported. The development of new chiral ligands is a significant area of research, but this particular compound has not been featured in such studies.
Advanced Material Science Applications
Optoelectronic Materials
The quest for novel organic materials for optoelectronic devices is driven by the need for materials that are lightweight, flexible, and have tunable electronic properties. Schiff bases, with their delocalized π-electron systems, are a class of compounds that have shown considerable promise in this area. nih.gov The dibenzofuran (B1670420) moiety, known for its high triplet energy, is also a valuable component in materials for organic light-emitting diodes (OLEDs). google.com
Design Principles for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The design of organic materials for OLEDs and OPVs hinges on the ability to control their energy levels, charge transport properties, and photophysical behavior. For OLEDs, materials with high triplet energies are crucial for efficient phosphorescent emission. Dibenzofuran-containing compounds are known to be advantageous as host materials in phosphorescent OLEDs due to their high triplet energy, which facilitates efficient energy transfer to the emissive dopant. google.com The incorporation of a dibenzofuran core into the structure of 2-(Dibenzofuran-3-yliminomethyl)phenol suggests its potential as a host material in OLEDs.
In the context of OPVs, the development of donor-acceptor polymers is a key strategy. Furan (B31954) and its derivatives, including benzofuran (B130515) and benzodifuran, have been successfully used as building blocks in organic photovoltaic materials. rsc.org These materials benefit from the strong rigidity and fluorescence often associated with furan-based compounds. bohrium.com While specific studies on this compound for OPV applications are not yet prevalent, its structural components align with the design principles for efficient organic solar cells.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are essential for applications in optical communications, data storage, and imaging. nih.gov Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant NLO responses. Schiff bases are particularly interesting for NLO applications due to their enhanced intramolecular charge transfer (ICT) properties. nih.gov The delocalized π-electrons in Schiff bases contribute to large hyperpolarizabilities, a key factor for NLO activity. nih.gov
Theoretical studies on various Schiff bases have demonstrated their potential as NLO materials. For instance, computational studies on Schiff bases derived from salicylaldehyde (B1680747) and nitroanilines have been conducted to understand their NLO properties. While specific NLO data for this compound is not widely available, its molecular structure, which includes a potential donor (phenolic part) and acceptor system linked by a π-conjugated bridge, suggests that it could exhibit NLO behavior.
Table 1: Comparison of NLO Properties in Related Schiff Base Compounds
| Compound/System | Second-Order NLO Susceptibility (χ(2)) | Key Structural Features | Reference |
| Various Schiff Bases | High | Delocalized π-electron systems, synthetic flexibility | nih.gov |
| Carbazole-derived Chromophores | Enhanced | Electron-accepting moieties on a carbazole (B46965) donor core | researchgate.net |
| Heterocyclic Compounds | Significant | Helical structure, dipole moment | researchgate.net |
Photochromic and Thermochromic Behavior for Smart Materials
Photochromic and thermochromic materials, which change color in response to light or heat, are at the forefront of "smart material" development. Schiff bases are known to exhibit photochromic properties, often attributed to tautomerism or photoisomerization. The photochromism in some imines is a result of a trans-cis isomerization around the C=N double bond upon irradiation.
While specific studies on the photochromic or thermochromic behavior of this compound are limited, the fundamental chemistry of the imine group suggests that it could be a candidate for such applications. The electronic environment provided by the dibenzofuran and phenol (B47542) rings could influence the stability and interconversion of different isomers or tautomers, potentially leading to observable color changes.
Chemosensors and Fluorescent Probes
The ability to selectively detect ions and changes in pH is crucial in environmental monitoring, biological imaging, and industrial processes. Schiff bases are excellent candidates for chemosensors due to their ease of synthesis and the presence of both an imine nitrogen and other donor atoms (like the phenolic oxygen in this case) that can coordinate with metal ions. nih.govmdpi.com
Selective Detection of Metal Ions and Anions
Schiff base derivatives of salicylaldehyde are widely used as fluorescent probes for detecting various cations and anions. mdpi.com The interaction of the analyte with the Schiff base can lead to a change in its fluorescence properties, such as enhancement (turn-on) or quenching (turn-off) of the emission. nih.gov This response is often highly selective for specific ions.
For example, various Schiff base chemosensors have been developed for the selective detection of Cu²⁺ ions. nih.govnih.goviaea.orgresearchgate.net The binding of Cu²⁺ to the sensor can be monitored through changes in fluorescence, with some sensors exhibiting detection limits in the nanomolar range. nih.gov Similarly, fluorescent probes based on benzofuran and naphthofuran have been shown to be effective in detecting metal ions like Fe³⁺ and Hg²⁺. chemisgroup.us The presence of the dibenzofuran moiety and the salicylaldehyde-derived Schiff base structure in this compound makes it a strong candidate for the development of selective ion sensors.
Table 2: Examples of Schiff Base and Furan-Based Chemosensors for Ion Detection
| Sensor Type | Target Ion | Detection Principle | Detection Limit | Reference |
| Bis-salicylaldehyde Schiff base on SBA-15 | Cu²⁺ | Fluorescence quenching | 8.4 x 10⁻³ mg/L | iaea.org |
| 2,4-dihydroxybenzaldehyde derived Schiff base | Cu²⁺ | Colorimetric change | 42.09 nM | nih.gov |
| Naphthofuran functionalized naphthalimide | Hg²⁺ | Fluorescence "turn-off" | 4.7 x 10⁻⁷ M | chemisgroup.us |
| Benzofuran glycinamide (B1583983) based chemosensor | Fe³⁺ | Fluorescence "on-off" | 10 nM (UV-vis), 43 nM (Fluorescence) | researchgate.net |
The phenolic hydroxyl group in these types of sensors can also play a crucial role in the selective detection of anions, such as fluoride, through hydrogen bonding and deprotonation processes. researchgate.net
pH Sensing Mechanisms and Applications
Fluorescent pH sensors are valuable tools for monitoring pH in various chemical and biological systems. nih.govnih.gov Schiff bases can act as effective pH sensors because the protonation state of the imine nitrogen and the phenolic hydroxyl group can change with pH. nih.gov This change in protonation affects the electronic structure of the molecule, leading to alterations in its absorption and fluorescence spectra. nih.gov
For many phenol-based sensors, an increase in pH leads to the deprotonation of the phenolic -OH group, resulting in a significant change in fluorescence intensity. nih.gov This property can be used to create sensors that can visually or spectrometrically indicate the pH of a solution. Some Schiff base sensors have been successfully used to differentiate between normal cells and cancer cells based on the difference in their pH environments. nih.gov Given its structure, this compound is expected to exhibit pH-dependent photophysical properties, making it a promising candidate for the development of novel pH sensors.
Polymer Science Applications
The multifunctionality inherent in the structure of this compound allows for its exploration in polymer science, both as a monomer for the synthesis of new polymers and as a ligand for the catalysis of polymerization reactions.
While specific studies on the polymerization of this compound are not extensively documented, its chemical structure suggests its potential as a monomer for creating high-performance polymers. The presence of a phenolic hydroxyl group allows it to participate in polycondensation reactions. For instance, it could react with aldehydes, such as formaldehyde, to form phenolic-type resins. The incorporation of the large, planar dibenzofuran unit into the polymer backbone would be expected to enhance the thermal stability and mechanical strength of the resulting material.
Furthermore, the imine bond, while stable, can also offer a site for chemical modification or be designed to be reversible, leading to the formation of vitrimers or self-healing polymers. The combination of the phenol and the dibenzofuran ring within a single monomeric unit could lead to polymers with interesting photophysical or electronic properties, potentially finding use in organic electronics.
Table 1: Potential Polymerization Reactions of this compound
| Polymerization Type | Co-monomer/Condition | Potential Polymer Type | Expected Properties |
| Polycondensation | Formaldehyde | Phenolic Resin | High thermal stability, rigidity |
| Polycondensation | Diacyl chlorides | Polyester | Enhanced thermal properties, potential for liquid crystallinity |
| Polycondensation | Diisocyanates | Polyurethane | Improved mechanical strength and thermal resistance |
| Ring-Opening Polymerization | (After modification) | Various | Tailorable properties based on the opened ring |
Schiff base compounds, characterized by the imine (–C=N–) group, are well-established as effective ligands in coordination chemistry and catalysis. The nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl in this compound can act as a bidentate chelate, binding to a metal center to form a stable complex. Such complexes, particularly with late transition metals like nickel, palladium, and iron, are known to be active catalysts for olefin polymerization. mdpi.comresearchgate.net
The bulky dibenzofuran group would provide significant steric hindrance around the metal center. This steric bulk is a critical design element in single-site catalysts, as it can influence the rate of polymerization, the molecular weight of the polymer, and the polymer's microstructure (e.g., branching). mdpi.com For example, in ethylene (B1197577) polymerization, a bulky ligand can suppress chain transfer reactions, leading to the formation of high molecular weight polyethylene. mdpi.com
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Metal Center | Potential Polymerization | Role of Ligand | Anticipated Polymer Characteristics |
| Nickel (II) | Ethylene Polymerization | Steric shielding of the active site | High molecular weight, potentially branched polyethylene |
| Palladium (II) | Olefin/CO Copolymerization | Control of stereochemistry and regiochemistry | Alternating copolymers with specific tacticity |
| Iron (II/III) | Olefin Polymerization | Tuning of catalytic activity and polymer properties | Linear or branched polyolefins depending on ligand structure |
| Zinc (II) | Ring-Opening Polymerization of Lactones | Initiation and control of polymerization | Biodegradable polyesters with controlled molecular weight |
Supramolecular Materials and Self-Assembled Structures
The formation of well-defined, ordered structures through non-covalent interactions is a hallmark of supramolecular chemistry. The molecular structure of this compound is conducive to forming such assemblies due to the presence of multiple sites for intermolecular interactions.
The phenolic hydroxyl group is a strong hydrogen bond donor, while the imine nitrogen and the oxygen atom of the dibenzofuran are hydrogen bond acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The large, planar, and aromatic surface of the dibenzofuran moiety can participate in π-π stacking interactions, which would further stabilize the self-assembled structures.
The interplay of hydrogen bonding and π-π stacking can result in the formation of liquid crystalline phases or organogels. For instance, similar phenolic Schiff bases have been shown to exhibit mesomorphic behavior. researchgate.net The self-assembly of this compound could also be directed by introducing it to surfaces, potentially forming self-assembled monolayers (SAMs) on suitable substrates, a principle demonstrated with other phenolic surfactants. figshare.com These organized structures could have applications in sensing, molecular recognition, and the fabrication of nanoscale devices.
Table 3: Supramolecular Interactions and Potential Assemblies of this compound
| Non-Covalent Interaction | Participating Moieties | Potential Supramolecular Structure | Potential Application |
| Hydrogen Bonding | Phenolic -OH, Imine -N, Dibenzofuran -O- | Chains, Sheets, Networks | Crystal engineering, porous materials |
| π-π Stacking | Dibenzofuran rings, Phenyl ring | Columnar or lamellar arrays | Organic electronics, liquid crystals |
| Van der Waals Forces | Entire molecule | Close-packed structures | Molecular recognition, host-guest chemistry |
| Dipole-Dipole Interactions | Polar groups (-OH, -C=N-) | Ordered aggregates | Non-linear optics, ferroelectric materials |
Conclusions and Future Research Directions
Summary of Key Findings and Contributions to the Field
The principal contribution of 2-(Dibenzofuran-3-yliminomethyl)phenol to chemical science lies in its function as a stable Schiff base ligand, synthesized from the condensation of 3-aminodibenzofuran (B1200821) and salicylaldehyde (B1680747). researchgate.net Its structure, featuring a dibenzofuran (B1670420) moiety, an imine group (-CH=N-), and a phenolic hydroxyl group, provides multiple coordination sites (N and O donor atoms), making it an effective chelating agent for a variety of metal ions.
Studies have successfully reported the synthesis of metal complexes with this ligand, including those with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Fe(II). researchgate.net The characterization of these complexes through various analytical techniques has confirmed the coordination of the ligand to the metal centers. This body of work establishes this compound as a foundational building block in the synthesis of novel coordination compounds. The inherent properties of the dibenzofuran scaffold, such as thermal stability and luminescence, are imparted to these resulting complexes, suggesting their potential utility in materials science. ignited.in
Table 1: Analytical Techniques Used in the Study of this compound and its Metal Complexes
| Analytical Method | Purpose | Reference |
|---|---|---|
| Elemental Analysis | Confirms the stoichiometric composition of the ligand and its complexes. | researchgate.net |
| Molar Conductance | Determines the electrolytic nature of the metal complexes in solution. | researchgate.net |
| Infrared (IR) Spectroscopy | Identifies functional groups and confirms the coordination of the imine nitrogen and phenolic oxygen to the metal center. | researchgate.net |
| UV-Vis Spectroscopy | Studies the electronic transitions and provides insights into the geometry of the metal complexes. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Elucidates the chemical structure of the ligand and its complexes in solution. | researchgate.net |
| Electron Spin Resonance (ESR) | Characterizes paramagnetic species, particularly in complexes like Cu(II). | researchgate.net |
Identification of Remaining Challenges and Unexplored Areas
Despite its successful use as a ligand, significant gaps remain in the understanding of this compound itself. A primary challenge is the lack of comprehensive studies focused solely on the photophysical and electrochemical properties of the free, uncomplexed ligand. While the properties of its metal complexes are investigated, the intrinsic fluorescence, quantum yield, and redox behavior of the parent Schiff base have not been thoroughly documented.
Furthermore, the full scope of its coordinating capabilities with a wider range of metals, including lanthanides and precious metals, remains an unexplored area. The potential for this ligand to act as a selective chemosensor, a common application for Schiff bases, is yet to be systematically investigated. chemisgroup.usmdpi.com Research into its biological activities, such as antibacterial or antifungal properties, is also nascent, although related dibenzofuran Schiff bases have shown promise in this regard. researchgate.netekb.eg
Prospective Avenues for Structural Modification and Derivative Synthesis
The molecular structure of this compound offers numerous opportunities for modification to tune its properties for specific applications.
Modification of the Phenol (B47542) Ring: Introducing electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -Cl) onto the salicylaldehyde-derived phenol ring could significantly alter the electronic properties of the ligand. This can modulate the ligand field strength and impact the optical and magnetic properties of its metal complexes. nih.gov
Substitution on the Dibenzofuran Moiety: Functionalization of the dibenzofuran core could enhance solubility, modify steric hindrance around the coordination site, or introduce new functionalities. For instance, adding sulfonate groups could improve water solubility for biological applications, while attaching bulky groups could influence the geometry of the resulting metal complexes.
Synthesis of Symmetric and Asymmetric Derivatives: While the current compound is derived from salicylaldehyde, using different aldehydes allows for the creation of a library of related Schiff bases. Condensing 3-aminodibenzofuran with other aromatic aldehydes could lead to new ligands with different steric and electronic profiles.
Potential for Multidisciplinary Research and Emerging Technologies
The unique combination of a rigid, planar dibenzofuran unit and a flexible Schiff base chelating site positions this compound for applications across multiple scientific disciplines.
Materials Science: The thermal stability and potential luminescent properties of its metal complexes make them candidates for use in organic light-emitting diodes (OLEDs). ignited.in The dibenzofuran core is known to be a component in materials for optoelectronic devices.
Chemosensors: Schiff bases are renowned for their use as fluorescent or colorimetric sensors for specific metal ions. mdpi.com This compound could be developed into a highly selective and sensitive "turn-on" or "turn-off" fluorescent probe for detecting environmentally or biologically important cations like Cu²⁺, Al³⁺, or Zn²⁺. mdpi.comccspublishing.org.cn
Catalysis: Metal complexes derived from Schiff bases are widely used as catalysts in various organic transformations. The complexes of this compound could be screened for catalytic activity in reactions such as oxidation, reduction, or polymerization.
Bioinorganic Chemistry: Given that related Schiff bases exhibit antimicrobial properties, this compound and its metal complexes warrant investigation for their potential as antibacterial or antifungal agents. researchgate.net The dibenzofuran structure is a known scaffold in medicinally active compounds. ekb.eg
Long-Term Impact and Outlook for this compound in Chemical Science
The long-term impact of this compound is projected to be in the development of functional molecular materials and sensors. As a readily synthesizable ligand, it serves as an accessible platform for creating a diverse array of coordination compounds. The future of this compound lies in the systematic exploration of its derivatives and their subsequent applications.
The key to unlocking its full potential will be a shift from focusing solely on its metal complexes to a detailed characterization of the ligand itself. By establishing its fundamental photophysical and electrochemical properties, researchers can more effectively design targeted structural modifications. In the coming years, this compound is poised to transition from a simple chelating agent to a versatile building block for advanced materials with tailored optical, electronic, and biological functions, contributing significantly to the fields of supramolecular chemistry, materials science, and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Dibenzofuran-3-yliminomethyl)phenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via imine formation between dibenzofuran-3-amine and 2-hydroxybenzaldehyde. Key steps include:
- Schiff base condensation under reflux in ethanol or methanol .
- Optimization of pH (6–7) to stabilize the imine bond.
- Use of anhydrous conditions and catalysts like acetic acid to accelerate reaction kinetics.
- Yield improvement strategies : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
- Analytical Workflow :
- NMR spectroscopy : Compare - and -NMR peaks with reference data (e.g., dibenzofuran protons at δ 7.2–8.1 ppm; phenolic -OH at δ 9.8–10.2 ppm) .
- Mass spectrometry : Confirm molecular ion [M+H] at m/z 315.3 (calculated for CHNO) .
- HPLC : Assess purity (>95%) using a C18 column and methanol/water mobile phase .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s [3,3]-sigmatropic rearrangement behavior in natural product synthesis?
- Key Findings :
- The dibenzofuran scaffold undergoes thermal or acid-catalyzed rearrangement , forming fused polycyclic structures.
- Aromatization is driven by conjugation stabilization, observed via UV-Vis spectral shifts (λ 280–320 nm) .
- Computational studies (DFT) support a transition state with low activation energy (~20 kcal/mol) for sigmatropic shifts .
Q. How do conflicting spectroscopic data arise in studies of this compound, and how can they be resolved?
- Case Study : Discrepancies in -NMR phenolic -OH signals (e.g., δ 10.2 vs. 9.8 ppm) may stem from:
- Solvent effects : Hydrogen bonding in DMSO-d vs. CDCl.
- Tautomerism : Equilibrium between enol-imine and keto-amine forms (verified by variable-temperature NMR) .
- Resolution : Use deuterated solvents with controlled humidity and 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What strategies enhance the compound’s stability in biological assays, given its susceptibility to hydrolysis?
- Stabilization Methods :
- pH control : Maintain assays at pH 7.4 (phosphate buffer) to minimize imine bond hydrolysis .
- Co-solvents : Use DMSO or ethanol (<5% v/v) to improve solubility without destabilizing the compound .
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO) to the phenolic ring to reduce nucleophilic attack .
Q. How does the compound interact with biomolecular targets, and what assays validate these interactions?
- Biological Profiling :
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays .
- Receptor binding : Use SPR (surface plasmon resonance) to measure affinity for serotonin receptors (K ~10–100 nM) .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (IC values via MTT assay) .
Data Contradiction and Validation
Q. Why do computational predictions of the compound’s logP (lipophilicity) conflict with experimental HPLC-derived values?
- Analysis :
- Predicted logP (e.g., 3.5 via ChemAxon) vs. experimental logP (4.2 via reverse-phase HPLC) discrepancies arise from:
- Neglect of intramolecular H-bonding in computational models.
- Solvation effects in HPLC mobile phases (e.g., methanol vs. acetonitrile) .
- Resolution : Use molecular dynamics simulations to account for solvation dynamics .
Applications in Advanced Research
Q. How can the compound serve as a precursor for fluorescent probes or metal sensors?
- Design Principles :
- Chelation sites : Phenolic -OH and imine nitrogen bind transition metals (e.g., Cu, detected via fluorescence quenching) .
- Modification : Introduce dansyl or BODIPY fluorophores via Mannich reactions .
- Case Study : A Cu-selective probe showed 50-fold fluorescence enhancement in aqueous media (LOD = 10 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
